molecular formula C22H30O3 B12698642 Norethynodiol 3-monoacetate CAS No. 2061-45-2

Norethynodiol 3-monoacetate

Cat. No.: B12698642
CAS No.: 2061-45-2
M. Wt: 342.5 g/mol
InChI Key: PNTOLNVYOGMBHQ-KAKDVIIHSA-N
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Description

Norethynodiol 3-monoacetate is a synthetic steroidal compound with the molecular formula C22H30O3. It is a derivative of norethynodiol, which is a progestin used in hormonal contraceptives. The compound is characterized by its acetate ester at the 3-position, which enhances its stability and bioavailability .

Preparation Methods

The synthesis of norethynodiol 3-monoacetate typically involves the acetylation of norethynodiol. The reaction is carried out by treating norethynodiol with acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent side reactions and ensure high yield .

Industrial production methods for this compound involve large-scale acetylation processes, where the reaction is conducted in stainless steel reactors with precise control over temperature and pH. The product is then purified through crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Norethynodiol 3-monoacetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound back to norethynodiol using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield a ketone, while reduction with lithium aluminum hydride will regenerate norethynodiol .

Scientific Research Applications

Norethynodiol 3-monoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of norethynodiol 3-monoacetate involves its conversion to norethynodiol in the body. Norethynodiol binds to progesterone receptors in target tissues, leading to changes in gene expression and modulation of reproductive functions. The molecular targets include the progesterone receptor and associated signaling pathways that regulate menstrual cycles and ovulation .

Comparison with Similar Compounds

Norethynodiol 3-monoacetate is similar to other progestins such as norethindrone acetate and levonorgestrel. it is unique due to its specific acetate ester at the 3-position, which provides distinct pharmacokinetic properties. Similar compounds include:

    Norethindrone acetate: Another progestin used in contraceptives with a different ester group.

    Levonorgestrel: A widely used progestin in emergency contraception.

    Medroxyprogesterone acetate: A progestin used in hormone replacement therapy.

This compound stands out due to its specific structural modifications, which influence its stability, bioavailability, and receptor binding affinity .

Properties

CAS No.

2061-45-2

Molecular Formula

C22H30O3

Molecular Weight

342.5 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C22H30O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,13,16-20,24H,5-12H2,2-3H3/t16-,17-,18+,19+,20-,21-,22-/m0/s1

InChI Key

PNTOLNVYOGMBHQ-KAKDVIIHSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@@H]2[C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@]4(C#C)O)C

Canonical SMILES

CC(=O)OC1CCC2C3CCC4(C(C3CCC2=C1)CCC4(C#C)O)C

Origin of Product

United States

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